molecular formula C11H18N4O3 B6190666 1-(oxan-2-yl)-1H-pyrazole-4-carboximidamide, acetic acid CAS No. 2648942-05-4

1-(oxan-2-yl)-1H-pyrazole-4-carboximidamide, acetic acid

Cat. No.: B6190666
CAS No.: 2648942-05-4
M. Wt: 254.3
InChI Key:
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Description

1-(Oxan-2-yl)-1H-pyrazole-4-carboximidamide, acetic acid is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a pyrazole ring, which is known for its diverse biological activities, and an oxane moiety, which adds to its chemical versatility.

Preparation Methods

The synthesis of 1-(oxan-2-yl)-1H-pyrazole-4-carboximidamide, acetic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazole ring, followed by the introduction of the oxane group. The reaction conditions often require the use of catalysts, specific temperature controls, and solvents to ensure the desired product yield. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.

Chemical Reactions Analysis

1-(Oxan-2-yl)-1H-pyrazole-4-carboximidamide, acetic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used. Common reagents include halogens, acids, and bases. The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions employed.

Scientific Research Applications

1-(Oxan-2-yl)-1H-pyrazole-4-carboximidamide, acetic acid has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(oxan-2-yl)-1H-pyrazole-4-carboximidamide, acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation.

Comparison with Similar Compounds

Similar compounds to 1-(oxan-2-yl)-1H-pyrazole-4-carboximidamide, acetic acid include other pyrazole derivatives and oxane-containing molecules. These compounds share structural similarities but may differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its combined structural features, which contribute to its distinct chemical and biological properties.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(oxan-2-yl)-1H-pyrazole-4-carboximidamide, acetic acid involves the reaction of oxan-2-yl hydrazine with ethyl acetoacetate to form 1-(oxan-2-yl)-3-oxobutan-2-yl hydrazine. This intermediate is then reacted with ammonium acetate to form 1-(oxan-2-yl)-1H-pyrazole-4-carboximidamide. Finally, the product is treated with acetic acid to form the desired compound.", "Starting Materials": [ "Oxan-2-yl hydrazine", "Ethyl acetoacetate", "Ammonium acetate", "Acetic acid" ], "Reaction": [ "Step 1: Oxan-2-yl hydrazine is reacted with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form 1-(oxan-2-yl)-3-oxobutan-2-yl hydrazine.", "Step 2: 1-(oxan-2-yl)-3-oxobutan-2-yl hydrazine is then reacted with ammonium acetate in the presence of a catalyst such as acetic acid to form 1-(oxan-2-yl)-1H-pyrazole-4-carboximidamide.", "Step 3: The final step involves treating the product with acetic acid to form 1-(oxan-2-yl)-1H-pyrazole-4-carboximidamide, acetic acid." ] }

CAS No.

2648942-05-4

Molecular Formula

C11H18N4O3

Molecular Weight

254.3

Purity

95

Origin of Product

United States

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